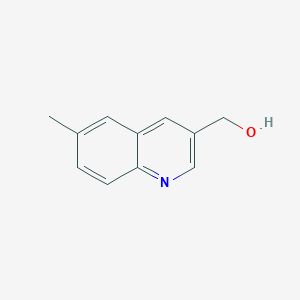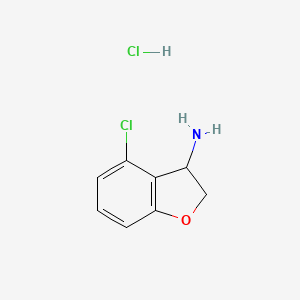
(6-Methylquinolin-3-yl)methanol
Overview
Description
(6-Methylquinolin-3-yl)methanol is a quinoline derivative with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylquinolin-3-yl)methanol typically involves the Skraup synthesis, which is a classical method for quinoline derivatives. This method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction conditions include heating the mixture to around 180°C for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more advanced techniques such as transition-metal catalysis. These methods can offer higher yields and better control over the reaction conditions. Catalysts like palladium or copper are often used to facilitate the formation of the quinoline core.
Chemical Reactions Analysis
Types of Reactions: (6-Methylquinolin-3-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the quinoline derivative.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can produce dihydroquinoline derivatives.
Scientific Research Applications
(6-Methylquinolin-3-yl)methanol has several scientific research applications, including its use in the development of pharmaceuticals, agrochemicals, and materials science. Its derivatives are known for their biological activities, such as antimicrobial, antimalarial, and anticancer properties.
Mechanism of Action
The mechanism by which (6-Methylquinolin-3-yl)methanol exerts its effects depends on its specific derivatives and applications. For example, quinoline derivatives can act as enzyme inhibitors, disrupting essential biological processes in pathogens or cancer cells. The molecular targets and pathways involved can vary widely based on the specific biological activity being studied.
Comparison with Similar Compounds
(6-Methylquinolin-3-yl)methanol is part of a broader class of quinoline derivatives, which include compounds like quinine, quinidine, and chloroquine. These compounds share similar structural features but differ in their substituents and biological activities
Properties
IUPAC Name |
(6-methylquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-11-10(4-8)5-9(7-13)6-12-11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKJHDIJKKAWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of (2-chloro-6-methylquinolin-3-yl)methanol as revealed by the study?
A1: The study utilized single-crystal X-ray diffraction to determine that (2-chloro-6-methylquinolin-3-yl)methanol is a nearly planar molecule []. The root mean square deviation from planarity for non-hydrogen atoms was found to be 0.026 Å []. This near-planarity is attributed to the conjugated system present within the quinoline ring system []. Furthermore, the crystal structure revealed that molecules of (2-chloro-6-methylquinolin-3-yl)methanol interact through O—H⋯O hydrogen bonds forming C(2) chains []. These chains are further stabilized by weak C—H⋯π interactions and π–π stacking interactions between the aromatic rings, with a centroid–centroid distance of 3.713(3) Å [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate](/img/structure/B1490714.png)





![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)


![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)



